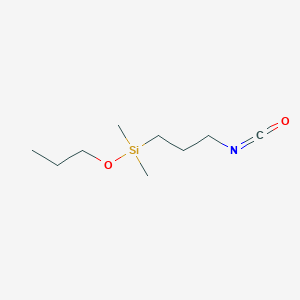
(3-Isocyanatopropyl)(dimethyl)propoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isocyanatopropyl)(dimethyl)propoxysilane: is an organosilicon compound characterized by the presence of an isocyanate group and a silane group. This compound is notable for its reactivity and versatility, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isocyanatopropyl)(dimethyl)propoxysilane typically involves the reaction of a suitable silane precursor with an isocyanate compound. One common method includes the reaction of 3-isocyanatopropyltrimethoxysilane with dimethylpropoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of specialized equipment to maintain the required temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Isocyanatopropyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Forms siloxane bonds with other silane compounds.
Addition Reactions: Reacts with nucleophiles such as amines and alcohols to form urethanes and urea derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often at room temperature.
Condensation: Other silane compounds, typically under acidic or basic conditions.
Addition Reactions: Amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane polymers.
Addition Reactions: Urethanes and urea derivatives.
Applications De Recherche Scientifique
Chemistry: (3-Isocyanatopropyl)(dimethyl)propoxysilane is used as a coupling agent in the synthesis of advanced materials, enhancing the adhesion between organic and inorganic components .
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their compatibility and functionality .
Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance .
Mécanisme D'action
The mechanism of action of (3-Isocyanatopropyl)(dimethyl)propoxysilane involves its reactivity with nucleophiles, leading to the formation of stable bonds. The isocyanate group reacts with amines and alcohols, forming urethane and urea linkages. These reactions are crucial for its role as a coupling agent, enhancing the mechanical properties and stability of composite materials .
Comparaison Avec Des Composés Similaires
- (3-Isocyanatopropyl)triethoxysilane
- (3-Isocyanatopropyl)trimethoxysilane
- (3-Isocyanatopropyl)dimethoxymethylsilane
Uniqueness: (3-Isocyanatopropyl)(dimethyl)propoxysilane is unique due to its specific combination of isocyanate and silane groups, which provides a balance of reactivity and stability. This makes it particularly effective in applications requiring strong adhesion and durability .
Propriétés
Numéro CAS |
143094-94-4 |
|---|---|
Formule moléculaire |
C9H19NO2Si |
Poids moléculaire |
201.34 g/mol |
Nom IUPAC |
3-isocyanatopropyl-dimethyl-propoxysilane |
InChI |
InChI=1S/C9H19NO2Si/c1-4-7-12-13(2,3)8-5-6-10-9-11/h4-8H2,1-3H3 |
Clé InChI |
XFUNGFUVTZWUKI-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(C)CCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



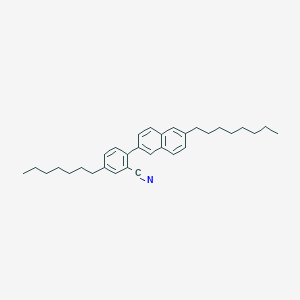
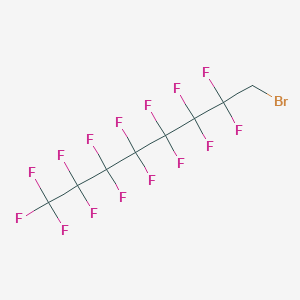
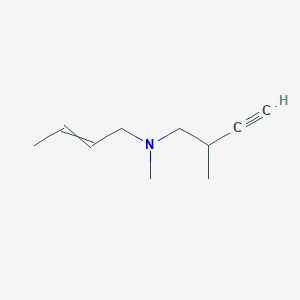
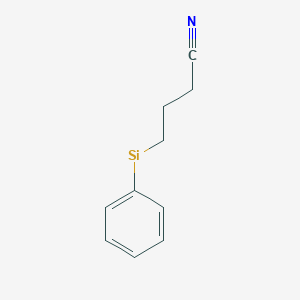
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

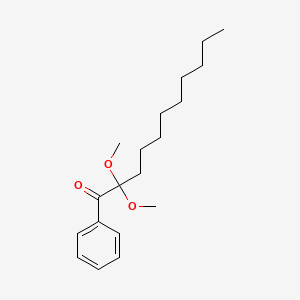
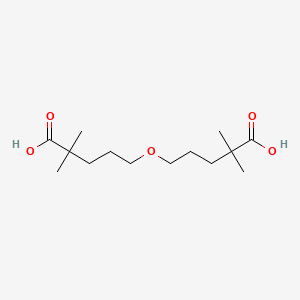
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
